![molecular formula C20H18FN3O2 B2614676 N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953181-36-7](/img/structure/B2614676.png)
N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
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Description
N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as FLB-457, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use as an antipsychotic drug due to its ability to modulate dopamine D2 receptor activity.
Scientific Research Applications
Cancer Treatment Research :
- A study discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, indicating potential for cancer treatment applications (Schroeder et al., 2009).
Neuroprotective Research :
- ONO-1924H, a novel inhibitor of poly ADP-ribose polymerase (PARP), which shares structural similarities, showed significant effects in reducing cytotoxicity in PC12 cells and cerebral damage in a rat model of ischemic stroke. This suggests potential neuroprotective applications for similar compounds (Kamanaka et al., 2004).
Antimicrobial and Antifungal Research :
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity against various bacterial and fungal strains. This indicates the usefulness of such compounds in antimicrobial and antifungal applications (Babu et al., 2015).
Anticancer and Antileishmanial Research :
- N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a compound with a similar structure, demonstrated good antimicrobial activity and showed comparable activity to standard anticancer drugs against lung carcinoma. It also exhibited antileishmanial activity and interaction with SS-DNA, highlighting its potential in anticancer and antileishmanial research (Sirajuddin et al., 2015).
Synthesis and Characterization of Heterocyclic Compounds :
- The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, revealed its potential in forming a three-dimensional architecture through weak C–H⋯O intermolecular interactions and aromatic π–π stacking interactions. This could be important in the development of new materials or pharmaceuticals (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-8-4-9-17(14-16)22-19(25)10-5-13-24-20(26)12-11-18(23-24)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNSTAVMSUXXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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